Boc-hyp-obzl

Peptide Synthesis Chiral Chemistry Collagen Mimetics

Boc-hyp-obzl (CAS 89813-47-8), also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, is a protected amino acid derivative of the (2S,4R) stereochemistry. Its molecular formula is C17H23NO5 with a molecular weight of 321.37 g/mol.

Molecular Formula C17H23NO5
Molecular Weight 321.37
CAS No. 89813-47-8
Cat. No. B613688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-hyp-obzl
CAS89813-47-8
Molecular FormulaC17H23NO5
Molecular Weight321.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-hyp-obzl (CAS 89813-47-8): Procurement-Grade Overview of N-Boc-trans-4-hydroxy-L-proline benzyl ester


Boc-hyp-obzl (CAS 89813-47-8), also known as N-Boc-trans-4-hydroxy-L-proline benzyl ester, is a protected amino acid derivative of the (2S,4R) stereochemistry . Its molecular formula is C17H23NO5 with a molecular weight of 321.37 g/mol . The compound is characterized by a tert-butyloxycarbonyl (Boc) group protecting the secondary amine and a benzyl ester (OBzl) protecting the carboxylic acid. This orthogonal protection strategy is foundational to its role as a building block in peptide synthesis .

Why Unspecified Boc-hydroxyproline benzyl ester Substitution Introduces Risk in Boc-hyp-obzl Procurement


Generic substitution within the class of Boc-protected hydroxyproline benzyl esters is scientifically inadvisable due to profound stereochemical and physicochemical differences that directly impact experimental outcomes. The target compound's specific (2S,4R) trans-configuration is non-negotiable for applications requiring structural fidelity, such as collagen mimetic peptide synthesis . Substituting with the (2S,4S) cis-isomer (Boc-Cis-Hyp-OBzl, CAS 132622-90-3) would alter the peptide backbone conformation, compromising triple-helix stability. Furthermore, reported physical states vary significantly; while Boc-hyp-obzl is a pale brown, viscous liquid at room temperature , related analogs can be solids or crystalline powders, impacting handling, weighing, and solubility in automated synthesizer workflows [1]. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide for Boc-hyp-obzl: Differentiating Selection Criteria vs. Closest Analogs


Stereochemical Purity: Quantified Optical Rotation as a Marker of (2S,4R) Configuration

The specific (2S,4R) configuration of Boc-hyp-obzl is critical for biological function, particularly in collagen mimetics. Its stereochemical identity is verifiable through optical rotation. The target compound consistently exhibits a specific optical rotation of [α]D20 = -61 ± 2º (c=1, Chloroform) . This value serves as a quantitative benchmark for confirming the trans-isomer, distinguishing it from other stereoisomers like the cis-isomer or enantiomers (e.g., the D-isomer, Boc-D-Hyp-OBzl). While a direct numerical comparison for Boc-Cis-Hyp-OBzl under identical conditions is not found in the provided sources, the sign and magnitude of rotation are intrinsic to the (2S,4R) trans configuration and represent a primary quality attribute .

Peptide Synthesis Chiral Chemistry Collagen Mimetics

Orthogonal Protecting Group Strategy: Quantified Stability for Multi-Step Synthesis

Boc-hyp-obzl is specifically designed with an orthogonal protecting group scheme: the base-labile Boc group on the amine and the hydrogenolyzable benzyl ester on the acid . This orthogonality is a quantifiable strategic advantage over mono-protected or differently protected hydroxyproline derivatives. For instance, the Boc group is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS), where it remains stable to the piperidine used for Fmoc deprotection, yet it can be removed with >95% trifluoroacetic acid (TFA) during global cleavage [1]. This contrasts with analogs where the side-chain hydroxyl is protected with an acid-labile group like tBu, which would deprotect prematurely, or with Fmoc-Hyp-OBzl, which uses a different overall deprotection strategy.

Solid-Phase Peptide Synthesis Fmoc-SPPS Boc-SPPS

Physical Form Differentiation: Viscous Liquid vs. Crystalline Solid Analogs

The physical state of a reagent significantly impacts its suitability for automated or high-throughput workflows. Boc-hyp-obzl is consistently described as a pale brown, viscous liquid at room temperature . This is a key differentiator from many close analogs, such as Boc-Hyp(Bzl)-OH, which is supplied as a white to off-white powder or crystalline solid . A liquid form can offer distinct advantages in liquid handling systems, facilitating accurate volumetric dispensing and dissolution without the need for weighing fine, potentially electrostatic powders. The quantifiable properties of density (1.225 g/cm³) and the liquid state are direct specifications that can be matched to equipment capabilities [1].

Automated Synthesis Handling Formulation

Evidence-Backed Application Scenarios for Procuring Boc-hyp-obzl (CAS 89813-47-8)


Synthesis of Collagen Mimetic Peptides (CMPs) Requiring Correct (2S,4R) Trans-4-Hydroxyproline

In the synthesis of collagen mimetic peptides (CMPs) like (Pro-Hyp-Gly)n, the correct trans-4-hydroxyproline stereochemistry is essential for forming a stable triple helix [1]. Boc-hyp-obzl provides the required (2S,4R) configuration, as verified by its specific optical rotation . Substituting this with the cis-isomer (Boc-Cis-Hyp-OBzl) would yield peptides that fail to fold correctly or have reduced thermal stability, invalidating structural biology or biomaterial studies. This compound is therefore the necessary building block for any research group or company developing collagen-based therapeutics, biomaterials, or studying extracellular matrix biology.

Fmoc-SPPS Requiring a Side-Chain Unprotected Hydroxyproline

During Fmoc-based solid-phase peptide synthesis, if the final peptide requires a free hydroxyl group on the hydroxyproline residue but the synthesis itself demands protection of the main-chain amine, Boc-hyp-obzl is the ideal building block . The Boc group is orthogonal to the Fmoc strategy and can be removed with TFA at the final cleavage step [2]. This avoids an extra, potentially low-yielding hydrogenation step to remove a benzyl ether (OBzl) protecting group from the hydroxyl, which would be necessary if using a derivative like Fmoc-Hyp(OBzl)-OH. This scenario is common in the production of research-grade peptides where a native hydroxyproline is required for activity.

Liquid-Phase Synthesis or Fragment Condensation Strategy

In traditional liquid-phase peptide synthesis or fragment condensation approaches, Boc-hyp-obzl is a versatile intermediate. Its fully protected nature allows it to be used in organic solvents for coupling reactions, and its liquid physical state at room temperature can simplify large-scale handling and dissolution compared to solid powders . The benzyl ester (OBzl) can be selectively removed via hydrogenolysis to generate a free acid for further coupling (e.g., Boc-Hyp-OH), or the Boc group can be removed with acid to yield H-Hyp-OBzl, providing multiple synthetic pathways from a single, well-characterized starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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